molecular formula C14H11N3O6 B14493901 2-(3-Methylanilino)-3,5-dinitrobenzoic acid CAS No. 65462-55-7

2-(3-Methylanilino)-3,5-dinitrobenzoic acid

Cat. No.: B14493901
CAS No.: 65462-55-7
M. Wt: 317.25 g/mol
InChI Key: QNKIFZKVCYFOAP-UHFFFAOYSA-N
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Description

2-(3-Methylanilino)-3,5-dinitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids This compound is characterized by the presence of a methylanilino group attached to a dinitrobenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylanilino)-3,5-dinitrobenzoic acid typically involves the nitration of 3-methylaniline followed by a coupling reaction with a benzoic acid derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a coupling reaction with a benzoic acid derivative in the presence of a suitable catalyst, such as palladium or copper, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the environmental impact of the chemical processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylanilino)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products Formed

    Oxidation: Quinones, oxidized aromatic derivatives.

    Reduction: Amino derivatives, reduced aromatic compounds.

    Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Methylanilino)-3,5-dinitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylanilino)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylanilino group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylanilino)-3,5-dinitrobenzoic acid: Unique due to the presence of both methylanilino and dinitrobenzoic acid groups.

    3-Methylaniline: Lacks the dinitrobenzoic acid moiety, resulting in different chemical properties and reactivity.

    3,5-Dinitrobenzoic acid: Lacks the methylanilino group, leading to different applications and biological activity.

Properties

CAS No.

65462-55-7

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

2-(3-methylanilino)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C14H11N3O6/c1-8-3-2-4-9(5-8)15-13-11(14(18)19)6-10(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19)

InChI Key

QNKIFZKVCYFOAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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